molecular formula C15H12N2O2 B14345235 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid CAS No. 92437-52-0

[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid

Cat. No.: B14345235
CAS No.: 92437-52-0
M. Wt: 252.27 g/mol
InChI Key: RQKNQRUJPUCNAI-UHFFFAOYSA-N
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Description

[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is a heterocyclic compound that combines the structural features of both pyridine and indole

Properties

CAS No.

92437-52-0

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-pyridin-2-yl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C15H12N2O2/c18-14(19)9-11-10-5-1-2-6-12(10)17-15(11)13-7-3-4-8-16-13/h1-8,17H,9H2,(H,18,19)

InChI Key

RQKNQRUJPUCNAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid typically involves multi-step procedures. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound and its derivatives have shown potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. The indole moiety is particularly known for its biological significance .

Medicine

In medicine, derivatives of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid are being explored for their potential as therapeutic agents. They have been studied for their ability to interact with multiple biological targets, making them promising candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in material science are still being explored .

Mechanism of Action

The mechanism of action of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid involves its interaction with various molecular targets. The indole and pyridine rings allow it to bind to different receptors and enzymes, modulating their activity. This compound can influence multiple pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid lies in its combined indole and pyridine structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in various fields .

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